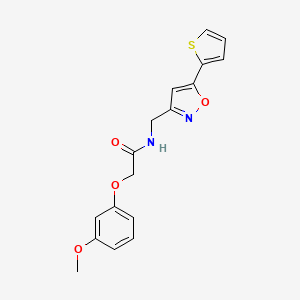

2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-13-4-2-5-14(9-13)22-11-17(20)18-10-12-8-15(23-19-12)16-6-3-7-24-16/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIAXUCLRPRCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxyphenol and 5-(thiophen-2-yl)isoxazole. These intermediates are then subjected to further reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group and thiophenyl ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The phenoxy and isoxazole groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the isoxazole ring could lead to an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been tested against various bacterial strains, demonstrating varying degrees of effectiveness. The inclusion of thiophene and methoxy groups may enhance their activity against pathogens like Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

Compounds containing isoxazole and methoxyphenyl groups have been studied for their potential as anti-inflammatory agents. They may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This suggests that the compound could be investigated further for its ability to reduce inflammation in conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Isoxazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This compound could be a candidate for further studies aimed at developing new anticancer therapies .

Fungicidal Activity

Compounds similar to this one have been explored for their fungicidal properties, particularly against phytopathogenic fungi. The incorporation of the thiophene ring may enhance the compound's ability to disrupt fungal cell walls or inhibit key metabolic pathways in fungi .

Case Study 1: Antimicrobial Screening

In a study conducted on various isoxazole derivatives, including compounds structurally related to this compound, researchers found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This suggests that these compounds could serve as lead candidates for antibiotic development .

Case Study 2: Anti-inflammatory Activity

A series of methoxy-substituted isoxazoles were tested for COX inhibition. Results indicated that some compounds displayed significant inhibition at low concentrations, supporting their potential use as anti-inflammatory agents. Further exploration into the structure-activity relationship (SAR) could yield more potent derivatives .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Example Compound :

Comparison :

- Core Structure: The target compound features an isoxazole-thiophene scaffold, whereas pyridazinone derivatives incorporate a 6-oxo-1,2-diazine ring.

- Substituents: Both share methoxyaryl groups (3-methoxybenzyl in the example vs.

- Activity: Pyridazinone derivatives activate formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization and chemotaxis in neutrophils. The absence of a pyridazinone ring in the target compound may preclude FPR activity, but the thiophene-isoxazole system could confer selectivity for other GPCRs or enzymes .

Isoxazole-Oxoacetohydrazonoyl Derivatives (EPAC Antagonists)

Example Compounds :

- 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (HJC0726)

- 2-(5-cyclohexylisoxazol-3-yl)-N-(3,4,5-trichlorophenyl)-2-oxoacetohydrazonoyl cyanide (NY0173) .

Comparison :

- Core Structure: Both the target compound and EPAC antagonists contain isoxazole rings. However, the target lacks the oxoacetohydrazonoyl cyanide group, which is critical for EPAC antagonism.

- Activity : EPAC antagonists exhibit low micromolar inhibitory activity against exchange proteins activated by cAMP (EPAC). The thiophene-isoxazole motif in the target may favor interactions with cysteine-rich domains or redox-sensitive targets .

Thiophene-Containing Chloroacetamides (Pesticides)

Example Compound :

Comparison :

- Core Structure: Both compounds feature thiophene and acetamide moieties. However, thenylchlor includes a chloroacetamide group, while the target compound uses a non-chlorinated acetamide.

- Substituents: The 3-methoxy-thienyl group in thenylchlor aligns with the target’s 3-methoxyphenoxy-thiophene system, but chlorine substitution in pesticides enhances electrophilicity and reactivity.

- Activity: Thenylchlor acts as a herbicide by inhibiting fatty acid elongation.

Thiazole-Based Acetamides (Analgesic Agents)

Example Compound :

- 2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) .

Comparison :

- Core Structure : The target compound’s isoxazole-thiophene system contrasts with the thiazole-pyrazole scaffold in analgesic derivatives.

- Substituents: Both include aromatic/heteroaromatic groups (e.g., methoxyphenoxy vs. dimethylaminophenyl), but the target’s thiophene may enhance metabolic stability compared to pyrazole.

- Activity : Thiazole derivatives exhibit analgesic effects via COX inhibition or opioid receptor modulation. The isoxazole-thiophene motif could explore alternative pain pathways, though activity data are needed .

Sulfonamide-Isoxazole Derivatives

Example Compound :

- 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide .

Comparison :

- Core Structure: Both compounds incorporate methoxyphenoxy and isoxazole groups. However, the example includes a sulfonamide linker, while the target uses a methylene bridge.

- Substituents : Sulfonamides improve solubility and hydrogen-bonding capacity, whereas the target’s thiophene-methyl group may enhance membrane permeability.

Key Structural and Functional Insights

Methoxy Aryl Groups: The 3-methoxyphenoxy group in the target compound is a recurring motif in bioactive molecules, influencing receptor binding through hydrophobic and hydrogen-bonding interactions .

Heterocyclic Diversity: Replacement of pyridazinone (FPR agonists) or thiazole (analgesics) with isoxazole-thiophene alters electronic properties and target selectivity .

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a methoxyphenoxy group and an isoxazole moiety, which are known to influence its biological activity significantly.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative effects in various cancer cell lines. For instance, studies on benzopsoralens show that modifications at specific positions can enhance their activity against mammalian cells by inhibiting topoisomerase II, a critical enzyme involved in DNA replication and repair .

The proposed mechanism of action for this compound involves interaction with key biological targets such as G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are implicated in various physiological processes including inflammation and cancer progression .

Inhibition of Endothelin Activity

Endothelin is a potent vasoconstrictor involved in various cardiovascular diseases. Compounds similar to this compound have been shown to modulate endothelin activity, suggesting potential therapeutic applications in treating hypertension and related disorders .

Case Studies

- Antitumor Activity : A study evaluated the antitumor efficacy of related compounds in animal models. The results indicated significant tumor growth inhibition, attributed to the compounds' ability to induce apoptosis in cancer cells .

- Cardiovascular Effects : In a clinical trial setting, similar compounds demonstrated beneficial effects on heart function by improving endothelial function and reducing vascular resistance. This suggests that this compound may have potential applications in cardiovascular therapy .

Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions, such as coupling substituted phenols with chloroacetamides or functionalized isoxazole-thiophene intermediates. For example:

- Step 1 : Reacting 3-methoxyphenol with chloroacetyl chloride to form the phenoxyacetamide backbone (analogous to methods in and ) .

- Step 2 : Introducing the thiophene-isoxazole moiety via nucleophilic substitution or Huisgen cycloaddition (similar to protocols in and ) . Key purification steps include recrystallization (ethanol) or column chromatography, with TLC monitoring (hexane:ethyl acetate = 9:1) .

Q. What analytical techniques are essential for characterizing this compound?

Core methods include:

- TLC for reaction monitoring (hexane:ethyl acetate solvent system) .

- IR spectroscopy to confirm carbonyl (1667–1674 cm⁻¹) and aromatic C-H (3044–3045 cm⁻¹) groups .

- 1H NMR for structural elucidation (e.g., δ 3.8 ppm for -OCH₃, δ 7.9 ppm for thiophene protons) .

- Mass spectrometry (e.g., m/z 430.2 [M+1] for analogous compounds) . Physical characterization data (melting points, Rf values) for related compounds are tabulated in .

Q. What biological activities are hypothesized based on its structural motifs?

The thiophene-isoxazole and acetamide groups suggest potential:

- Hypoglycemic activity via PPARγ modulation (as seen in structurally similar thiazolidinedione derivatives) .

- Anticancer properties through kinase inhibition (common in isoxazole-thiophene hybrids) .

- Anti-inflammatory effects attributed to methoxyphenoxy groups (analogous to COX-2 inhibitors) .

Advanced Research Questions

Q. How can reaction yields be optimized amid competing side reactions during synthesis?

- Solvent optimization : Use toluene:water (8:2) to enhance azide substitution ( ) or DMF for SNAr reactions ( ) .

- Stoichiometric control : Excess NaN₃ (1.5 eq.) improves azide incorporation .

- Temperature modulation : Reflux (100–110°C) minimizes byproducts in heterocycle formation .

- Intermediate characterization : Validate each step via NMR/MS to isolate pure intermediates .

Q. How to resolve discrepancies between calculated and observed elemental analysis data?

- Re-crystallize the product to remove solvent impurities.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity.

- Account for hygroscopicity by storing samples in a desiccator .

Q. What experimental designs are suitable for evaluating hypoglycemic activity?

- In vivo models : Use streptozotocin-induced diabetic rats (as in ) with randomized block designs (split-plot for dose variations) .

- Parameters : Measure fasting blood glucose, HbA1c, and insulin sensitivity.

- Controls : Include glibenclamide as a positive control and vehicle-treated groups.

- Toxicity screening : Assess liver/kidney function (e.g., ALT, creatinine) .

Q. How to elucidate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify the methoxy position (para vs. meta), replace thiophene with furan, or vary the isoxazole substituents .

- Biological assays : Test analogs against targets like α-glucosidase or PPARγ.

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities .

- Data correlation : Use QSAR models to link substituent electronegativity/steric effects to activity .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts) in structural verification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.